beta-catenin-IN-2
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Overview
Description
Beta-catenin-IN-2 is a small molecule inhibitor that targets the beta-catenin signaling pathway. This pathway is crucial in various cellular processes, including cell adhesion, gene transcription, and the regulation of cell growth and differentiation. This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment, where aberrant beta-catenin signaling is often implicated.
Mechanism of Action
- Stabilized β-catenin translocates to the nucleus, where it interacts with TCF/LEF transcription factors to activate target gene expression .
- Elevated β-catenin then enters the nucleus, promoting the transcription of target genes involved in cell proliferation, survival, and other processes .
- Beta-catenin-IN-2 affects several pathways:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Biochemical Analysis
Biochemical Properties
Beta-Catenin-IN-2 is known to interact with numerous partners at the membrane, in the cytosol, and in the nucleus . It engages in critical protein-protein interactions using its armadillo repeat region and its N- and C-terminal domains . These interactions are crucial for the regulation of cell adhesion and Wnt signaling .
Cellular Effects
The aberrant Wnt/Beta-Catenin-IN-2 signaling pathway facilitates cancer stem cell renewal, cell proliferation, and differentiation, thus exerting crucial roles in tumorigenesis and therapy response . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is involved in the canonical Wnt pathway, which involves the nuclear translocation of this compound and activation of target genes via TCF/LEF transcription factors . It also interacts with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over a time course of stimulation, this compound repositions itself around the genome in a cell-type-specific manner, eliciting transient chromatin changes in differentiated cells and progressive shaping of undifferentiated cells . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in the Wnt/Beta-Catenin signaling pathway, which plays a crucial role in insulin synthesis and secretion, insulin degradation, pancreatic Beta-cell growth and regeneration, and functional application of pancreatic Beta-cells .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a complex manner. TCF4 and BCL9/Pygopus recruit this compound to the nucleus, and APC, axin, and axin2 enrich this compound in the cytoplasm . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are complex. It is found in both the nucleus and the cytoplasm, and its distribution varies depending on cell type or organism . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-catenin-IN-2 typically involves multiple steps, starting from commercially available precursors. The process includes:
Formation of the Core Structure: This involves the construction of the core heterocyclic structure through cyclization reactions.
Functional Group Modifications: Introduction of various functional groups to enhance the molecule’s activity and specificity. This may involve reactions such as alkylation, acylation, and halogenation.
Purification: The final product is purified using techniques like column chromatography and recrystallization to ensure high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) are employed for large-scale purification.
Chemical Reactions Analysis
Types of Reactions: Beta-catenin-IN-2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while substitution can introduce various alkyl or acyl groups.
Scientific Research Applications
Beta-catenin-IN-2 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the beta-catenin signaling pathway and its role in various chemical processes.
Biology: Employed in research to understand the role of beta-catenin in cell adhesion, gene transcription, and cellular differentiation.
Medicine: Investigated for its potential therapeutic applications in treating cancers where beta-catenin signaling is dysregulated.
Industry: Utilized in the development of new therapeutic agents targeting the beta-catenin pathway.
Comparison with Similar Compounds
Plakoglobin (gamma-catenin): Shares structural similarities with beta-catenin and is involved in cell adhesion and signaling.
Alpha-catenin: Another member of the catenin family, involved in linking cadherins to the actin cytoskeleton.
Uniqueness of Beta-Catenin-IN-2: this compound is unique due to its specific inhibition of the beta-catenin signaling pathway. Unlike other catenins, this compound specifically targets the beta-catenin protein, making it a valuable tool for studying and potentially treating diseases associated with beta-catenin dysregulation.
Properties
IUPAC Name |
4-(6-fluoro-1H-benzimidazol-2-yl)-N,N-dimethylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3/c1-19(2)12-6-3-10(4-7-12)15-17-13-8-5-11(16)9-14(13)18-15/h3-9H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWZHAOGGMSYPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.